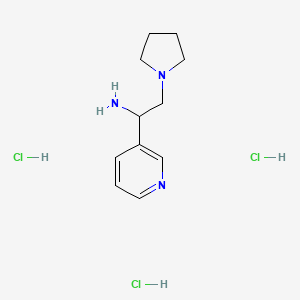
1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a pyridine ring and a pyrrolidine ring, connected via an ethanamine chain. The trihydrochloride form indicates that the compound is stabilized with three hydrochloride molecules, enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride typically involves the following steps:
Formation of the Ethanamine Chain: The initial step involves the formation of the ethanamine chain, which can be achieved through the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the trihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors to control the reaction conditions precisely.
Purification: Employing purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Quality Control: Implementing stringent quality control measures to maintain consistency and quality.
化学反应分析
Types of Reactions: 1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction.
Pathways Involved: It modulates pathways related to neurotransmission, leading to altered neuronal activity and potential therapeutic effects.
相似化合物的比较
1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride can be compared with similar compounds such as:
1-(Pyridin-3-yl)ethan-1-one: A simpler analog with a ketone group instead of the ethanamine chain.
3-(Piperidin-1-ylmethyl)pyridine: A compound with a similar pyridine ring but different substituents.
Uniqueness:
Structural Complexity: The presence of both pyridine and pyrrolidine rings connected via an ethanamine chain makes it structurally unique.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility.
属性
分子式 |
C11H20Cl3N3 |
|---|---|
分子量 |
300.7 g/mol |
IUPAC 名称 |
1-pyridin-3-yl-2-pyrrolidin-1-ylethanamine;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c12-11(9-14-6-1-2-7-14)10-4-3-5-13-8-10;;;/h3-5,8,11H,1-2,6-7,9,12H2;3*1H |
InChI 键 |
RHAFLYZLYQLIGD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC(C2=CN=CC=C2)N.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B13495340.png)
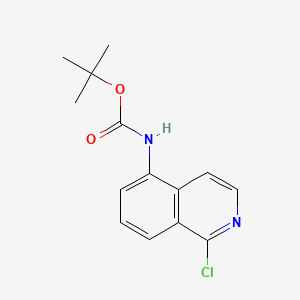
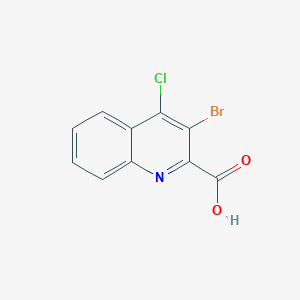
![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)
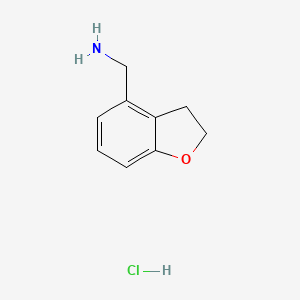

![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)

![8-Cbz-8-azaspiro[4.5]decan-1-one](/img/structure/B13495396.png)

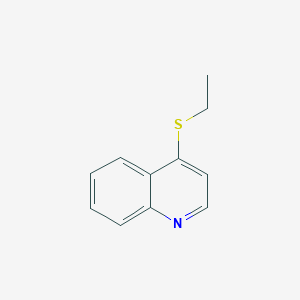

![(5s)-5h,6h,7h-Cyclopenta[c]pyridin-5-amine](/img/structure/B13495420.png)
